

An In-depth Technical Guide to the Synthesis of ALD-PEG4-OPFP Linker

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Compound of Interest

Compound Name: ALD-PEG4-OPFP

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the **ALD-PEG4-OPFP** (Aldehyde-Polyethylene Glycol-Pentafluorophenyl ester) linker, a crucial component in the construction of modern Antibody-Drug Conjugates (ADCs). This heterobifunctional linker features a terminal aldehyde group for conjugation to specific payloads and an activated pentafluorophenyl ester for efficient reaction with amine residues on antibodies.

Introduction

The **ALD-PEG4-OPFP** linker is a valuable tool in bioconjugation chemistry, particularly in the field of ADCs.^{[1][2]} Its design incorporates a tetra-polyethylene glycol (PEG4) spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugate.^{[3][4]} The terminal aldehyde provides a site for the attachment of a cytotoxic payload, often through an oxime or hydrazone linkage. The pentafluorophenyl (PFP) ester is a highly efficient activating group for the reaction with primary amines, such as the lysine residues on an antibody, to form a stable amide bond.^{[3][5]} PFP esters are known to be less susceptible to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, offering advantages in aqueous conjugation conditions.

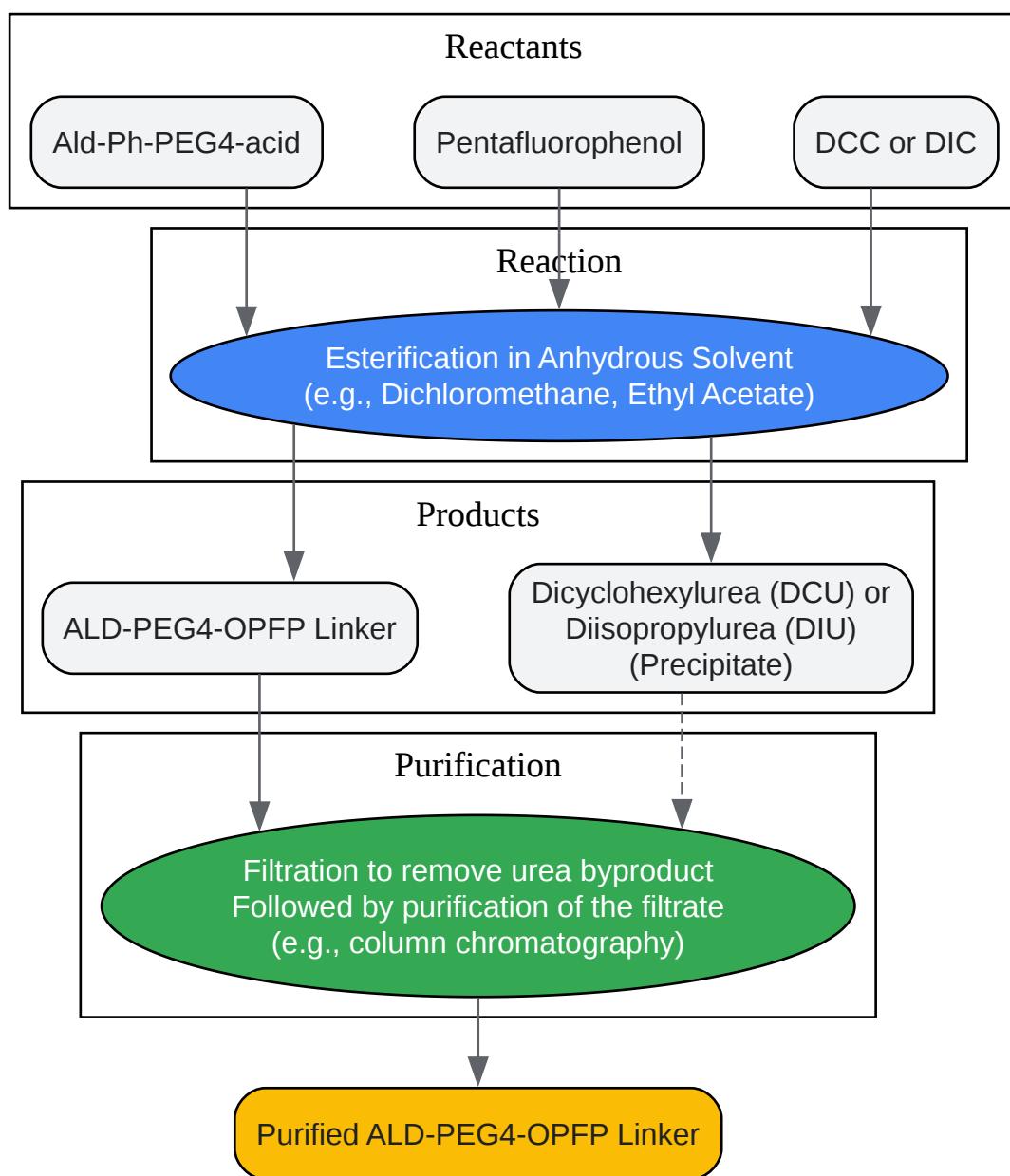
Synthesis Pathway

The synthesis of the **ALD-PEG4-OPFP** linker is conceptually straightforward, involving the activation of a carboxylic acid precursor, Ald-Ph-PEG4-acid. This precursor contains the

necessary aldehyde functionality (in the form of a benzaldehyde) and the PEG4 spacer. The key transformation is the conversion of the terminal carboxylic acid to a pentafluorophenyl ester.

Several established methods can be employed for this esterification, with the most common approach utilizing a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of pentafluorophenol.

Below is a general workflow for the synthesis:



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Caption: General workflow for the synthesis of **ALD-PEG4-OPFP** linker.

Experimental Protocols

While a specific, detailed protocol for the synthesis of **ALD-PEG4-OPFP** is not publicly available in peer-reviewed literature, a robust procedure can be derived from standard methods for the formation of PFP esters from carboxylic acids using carbodiimide coupling agents.[\[5\]](#)

Materials:

- Ald-Ph-PEG4-acid
- Pentafluorophenol
- Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
- Anhydrous dichloromethane (DCM) or Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure: Synthesis of **ALD-PEG4-OPFP** Linker

- Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ald-Ph-PEG4-acid (1.0 equivalent) and pentafluorophenol (1.0-1.2 equivalents) in anhydrous dichloromethane.
- Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of DCC or DIC (1.0-1.1 equivalents) in anhydrous dichloromethane dropwise over 10-15 minutes.
- Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

- **Workup:** A white precipitate of dicyclohexylurea (DCU) or diisopropylurea will form. Remove the precipitate by filtration. Wash the filter cake with a small amount of fresh anhydrous dichloromethane.
- **Purification:** Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Chromatography:** Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure **ALD-PEG4-OPFP** linker.
- **Characterization:** Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product, compiled from chemical supplier information.[\[2\]](#)[\[3\]](#)

Table 1: Properties of Starting Material (Ald-Ph-PEG4-acid)

Property	Value
Chemical Formula	C ₁₉ H ₂₇ NO ₈
Molecular Weight	397.4 g/mol
Appearance	Solid or oil
Solubility	Water, DMSO, DCM, DMF
Purity	≥95%

Table 2: Properties of Final Product (**ALD-PEG4-OPFP** Linker)

Property	Value
Chemical Formula	C ₂₅ H ₂₆ F ₅ NO ₈
Molecular Weight	563.47 g/mol
Appearance	Solid or oil
Solubility	DMSO, DCM, DMF
Purity	≥98%
Storage Conditions	-20°C

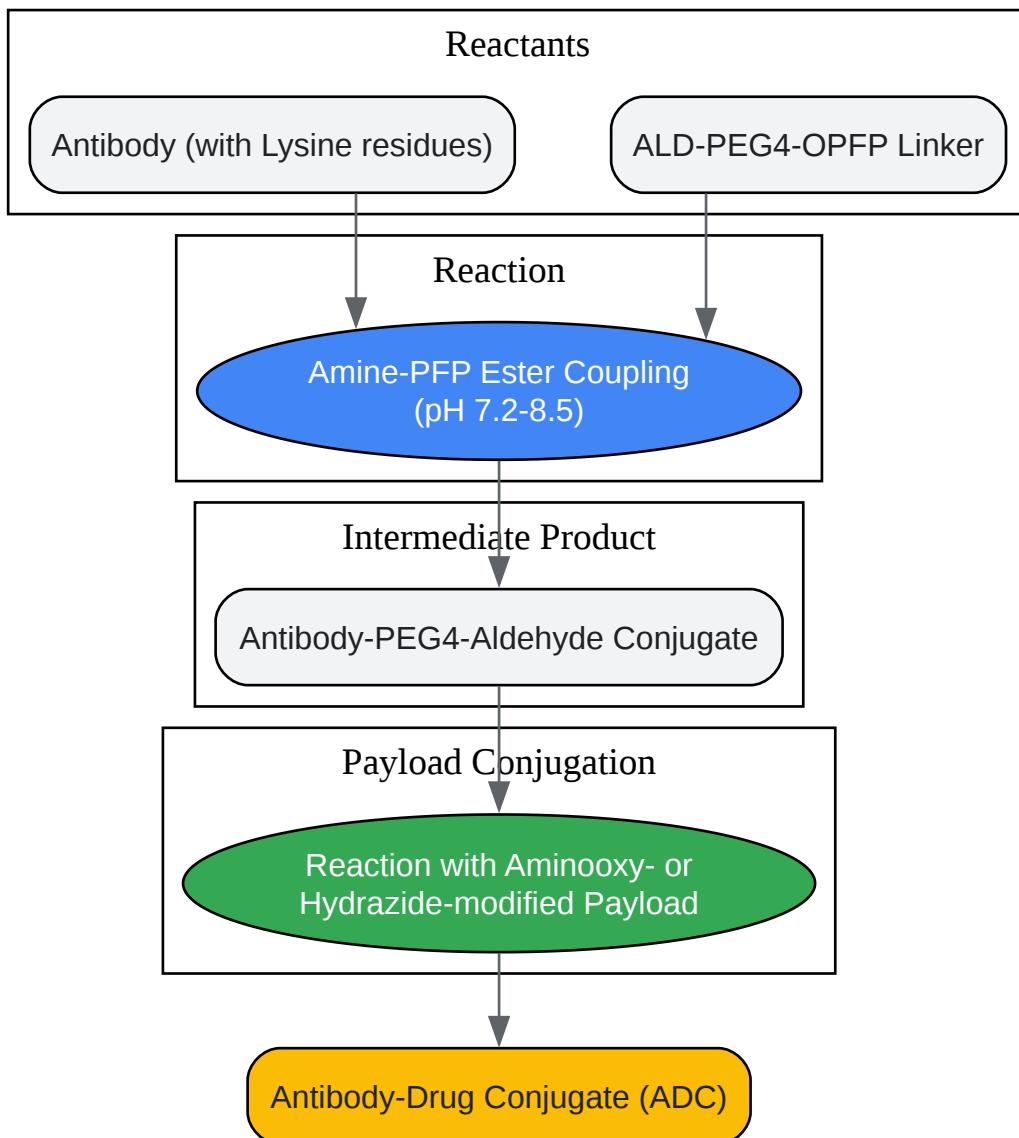
Application in Bioconjugation

The synthesized **ALD-PEG4-OPFP** linker is ready for use in bioconjugation. The PFP ester end of the linker reacts with primary amines on biomolecules, such as antibodies, to form stable amide bonds.

General Protocol for Antibody Conjugation:

- Prepare Antibody Solution: Dissolve the antibody in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5.
- Prepare Linker Solution: Dissolve the **ALD-PEG4-OPFP** linker in an organic co-solvent such as DMSO or DMF to create a stock solution.
- Conjugation Reaction: Add the linker solution to the antibody solution with gentle stirring. A molar excess of the linker is typically used to achieve the desired drug-to-antibody ratio (DAR).
- Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.
- Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis.

The resulting antibody-linker conjugate can then be reacted with a payload containing a compatible functional group (e.g., an amine or hydrazide group) to form the final ADC.



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Caption: Workflow for the conjugation of **ALD-PEG4-OPFP** to an antibody.

Conclusion

The synthesis of the **ALD-PEG4-OPFP** linker is a critical process for the development of advanced ADCs. By following established chemical principles for the formation of PFP esters, researchers can reliably produce this versatile linker. The favorable properties of the PEG

spacer and the efficiency of the PFP ester-amine coupling make **ALD-PEG4-OPFP** an important tool in the arsenal of drug development professionals.

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